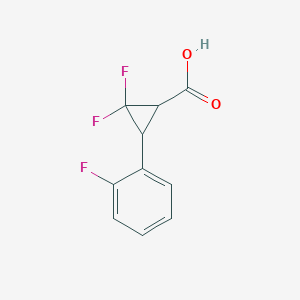

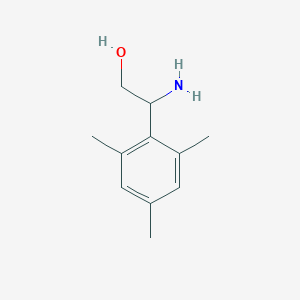

![molecular formula C114H108N24O12 B12302629 Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

Dodecabenzylbambus[6]uril, bn-bu[6]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

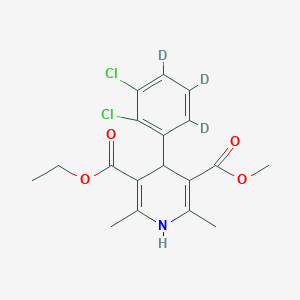

Dodecabenzylbambus6, is a macrocyclic compound that belongs to the bambusuril family. These compounds are characterized by their ability to form stable complexes with various anions due to their unique structural features. Dodecabenzylbambus6uril is particularly notable for its high affinity for certain anions, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecabenzylbambus6uril involves an acid-catalyzed condensation reaction between 2,4-dimethylglycoluril and formaldehyde in the presence of hydrochloric acid. This reaction results in the formation of a macrocyclic structure where the glycoluril units are connected through methylene bridges. The substitution of the methyl groups with benzyl groups leads to the formation of dodecabenzylbambus6uril .

Industrial Production Methods

While specific industrial production methods for dodecabenzylbambus6uril are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Dodecabenzylbambus6uril primarily undergoes complexation reactions with various anions. These reactions involve the formation of hydrogen bonds between the methine hydrogen atoms on the convex face of the glycoluril units and the anions. The compound has shown a high affinity for halide anions (chloride, bromide, iodide) as well as hexafluorophosphate, hexafluoroarsenate, and hexafluoroantimonate anions .

Common Reagents and Conditions

The complexation reactions typically occur in organic solvents such as chloroform, where dodecabenzylbambus6uril is highly soluble. The reaction conditions often involve ambient temperature and pressure, with the anions being introduced in the form of their respective salts .

Major Products

The major products of these reactions are the anionic complexes of dodecabenzylbambus6uril, such as dodecabenzylbambus6uril–Cl−, dodecabenzylbambus6uril–Br−, and dodecabenzylbambus6uril–I−. These complexes are stabilized by multiple hydrogen bonds, making them highly stable .

Scientific Research Applications

Dodecabenzylbambus6uril has a wide range of applications in scientific research due to its unique anion-binding properties. Some of the key applications include:

Chemistry: Used as an anion receptor in the development of ion-selective electrodes (ISEs) for the detection of specific anions such as perchlorate.

Biology: Potential use in biological systems for the selective binding and removal of toxic anions from biological fluids.

Industry: Employed in the development of sensors and chemosensors for environmental monitoring and industrial process control.

Mechanism of Action

The mechanism by which dodecabenzylbambus6uril exerts its effects is primarily through the formation of hydrogen bonds with anions. The methine hydrogen atoms on the convex face of the glycoluril units interact with the anions, forming stable complexes. This interaction is facilitated by the positive charge density region at the center of the macrocyclic cavity, which attracts the negatively charged anions .

Comparison with Similar Compounds

Dodecabenzylbambus6uril is part of the broader bambusuril family, which includes other macrocyclic compounds such as dodecamethylbambus6uril (Me12BU6). Compared to dodecamethylbambus6uril, dodecabenzylbambus6uril has enhanced solubility in organic solvents and a higher affinity for certain anions due to the presence of benzyl groups .

Similar Compounds

- Dodecamethylbambus6uril (Me12BU6) : Similar structure but with methyl groups instead of benzyl groups. Lower solubility in organic solvents .

- Hexafluorophosphate, Hexafluoroarsenate, and Hexafluoroantimonate Complexes : These anionic complexes with dodecabenzylbambus6uril demonstrate the versatility of the compound in binding various anions .

Properties

Molecular Formula |

C114H108N24O12 |

|---|---|

Molecular Weight |

2006.2 g/mol |

IUPAC Name |

5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |

InChI |

InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2 |

InChI Key |

XWDQZQAFBLCFDX-UHFFFAOYSA-N |

Canonical SMILES |

C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)

![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)